molecular formula C14H16O5 B2531653 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 303057-02-5

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2531653
CAS No.: 303057-02-5
M. Wt: 264.277
InChI Key: KIJXWSZGDYXQHD-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a substituted benzofuran core with methoxy groups at positions 2 and 5, a methyl group at position 2, and a 2-methoxyethyl ester at position 2. This compound is structurally related to methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, a scaffold used as a starting material for synthesizing halogenated and aminoalkyl derivatives with demonstrated antimicrobial properties . The substitution of the methyl ester with a 2-methoxyethyl group may enhance solubility or metabolic stability, as seen in other compounds containing 2-methoxyethyl moieties .

Properties

IUPAC Name

2-methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-9-13(14(15)18-7-6-16-2)11-8-10(17-3)4-5-12(11)19-9/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJXWSZGDYXQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1. Antimicrobial Activity
Research indicates that derivatives of 5-methoxy-2-methyl-1-benzofuran-3-carboxylate exhibit significant antimicrobial properties. Studies have shown that various derivatives were tested against Gram-positive cocci, Gram-negative rods, and yeasts, demonstrating potential as effective antimicrobial agents .

2. Therapeutic Potential
The benzofuran scaffold is known for its ability to interact with multiple biological targets, suggesting possible anti-inflammatory and anticancer properties. Compounds with similar structures have been investigated for their pharmacodynamics and pharmacokinetics, focusing on binding affinities to specific receptors or enzymes.

Applications in Drug Development

The compound's structural characteristics make it a candidate for further exploration in drug design. Its interaction profile with biological systems can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry, which can quantitatively assess its binding affinities.

Case Studies

StudyFocusFindings
Antimicrobial Activity Study Evaluated the antimicrobial efficacy of various derivativesDemonstrated activity against selected bacteria and fungi, indicating potential for development into therapeutic agents
Binding Affinity Investigation Assessed interaction with specific receptorsPreliminary results suggest significant binding potential, warranting further investigation into therapeutic applications

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations:

Ester Group Modifications : Replacing the methyl ester (e.g., in ) with a 2-methoxyethyl group may improve metabolic stability or solubility, as seen in nucleotide analogs like SPINRAZA, which uses 2′-O-(2-methoxyethyl) modifications to enhance nuclease resistance .

Sulfonamide/Sulfanyl Groups: Mesitylsulfonylamino () or methylsulfanyl () groups enhance interactions with biological targets, such as enzymes or receptors.

Methoxy Positioning : The 5-methoxy group in the target compound is conserved across many derivatives (e.g., ), suggesting its role in stabilizing the benzofuran core or modulating electronic effects.

Antimicrobial Activity:

  • Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives exhibited MIC values of 8–64 µg/mL against Staphylococcus aureus and Candida albicans .
  • Halogenated derivatives (e.g., bromo or chloro substituents) showed enhanced activity, likely due to increased lipophilicity and membrane penetration .

Physicochemical Properties:

  • Solubility : The 2-methoxyethyl ester may improve aqueous solubility compared to methyl esters, as observed in ionic liquids containing N-(2-methoxyethyl) groups .
  • Crystal Packing : X-ray studies of methyl ester derivatives () revealed intermolecular hydrogen bonds stabilizing the lattice, whereas sulfanyl or sulfinyl groups () introduced additional C–H⋯O/S interactions.

Biological Activity

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16O5. It features a benzofuran core with two methoxy groups and an ethoxy chain attached to the carboxylate moiety. The unique combination of functional groups contributes to its biological activity.

Synthesis

The synthesis typically involves the esterification of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxyethanol, often using sulfuric acid as a catalyst under reflux conditions. This method allows for efficient production, which is essential for further biological testing and application in research.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit antimicrobial properties. A study assessed various derivatives against Gram-positive cocci, Gram-negative rods, and yeasts. The findings revealed that certain derivatives displayed notable antimicrobial activity, suggesting that structural modifications can enhance efficacy .

CompoundActivity AgainstNotes
This compoundGram-positive bacteriaEffective against Staphylococcus aureus
Methyl 5-(benzoyloxy)-2-methylbenzofuranYeastsLess effective than benzofuran derivatives
Halogenated derivativesBroad-spectrumHigher activity compared to non-halogenated counterparts

Anticancer Properties

Studies have explored the anticancer potential of benzofuran derivatives. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. For instance, the compound may inhibit certain kinases involved in cancer cell signaling pathways or modulate inflammatory responses by affecting cytokine production .

Case Studies

  • Antimicrobial Testing : In a controlled laboratory setting, derivatives were tested against multiple bacterial strains. The study highlighted that structural modifications significantly influenced antimicrobial efficacy, with some compounds outperforming traditional antibiotics .
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that benzofuran derivatives could induce apoptosis and inhibit cell migration. These findings indicate a potential pathway for developing new anticancer therapies based on this compound .

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